molecular formula C19H19BrO3 B14183202 Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol CAS No. 835651-55-3

Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol

Cat. No.: B14183202
CAS No.: 835651-55-3
M. Wt: 375.3 g/mol
InChI Key: WQCOTHWXBOJVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is a complex organic compound that features a benzoic acid moiety and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonds and hydrophobic interactions . These interactions enable the compound to bind to specific proteins and enzymes, influencing various biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is unique due to its complex structure, which combines a benzoic acid moiety with a bromophenyl group and a methylidenepent-4-en-2-ol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

835651-55-3

Molecular Formula

C19H19BrO3

Molecular Weight

375.3 g/mol

IUPAC Name

benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol

InChI

InChI=1S/C12H13BrO.C7H6O2/c1-9(10(2)14)3-4-11-5-7-12(13)8-6-11;8-7(9)6-4-2-1-3-5-6/h3-8,10,14H,1H2,2H3;1-5H,(H,8,9)

InChI Key

WQCOTHWXBOJVEA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C=CC1=CC=C(C=C1)Br)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.